molecular formula C15H17N3O3 B13450360 5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid

5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid

Cat. No.: B13450360
M. Wt: 287.31 g/mol
InChI Key: ZZWDFTIBNLMOHC-UHFFFAOYSA-N
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Description

5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid is a complex organic compound that belongs to the class of pyridinemonocarboxylic acids This compound is characterized by the presence of a nicotinic acid core substituted at position 2 by a 4,5-dihydro-imidazol-2-yl group, which is further substituted by isopropyl, methyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid typically involves the reaction of diethyl 5-methylpyridine-2,3-dicarboxylate with 2-amino-2,3-dimethylbutanehydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazoline ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxo group, converting it into a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used in the presence of catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms with hydroxyl groups, and substituted compounds with different functional groups.

Scientific Research Applications

5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid involves the inhibition of acetohydroxyacid synthase, an enzyme crucial for protein synthesis in plants. This disruption leads to the inhibition of protein synthesis, which is not found in mammalian tissues, making it a selective herbicide .

Comparison with Similar Compounds

Uniqueness: 5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid is unique due to its vinyl group, which allows for additional chemical modifications and potential applications. This structural feature distinguishes it from other similar compounds and enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

5-ethenyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H17N3O3/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3/h5-8H,1H2,2-4H3,(H,19,20)(H,17,18,21)

InChI Key

ZZWDFTIBNLMOHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C=C)C(=O)O)C

Origin of Product

United States

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